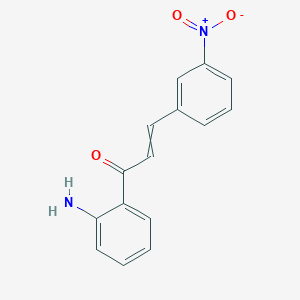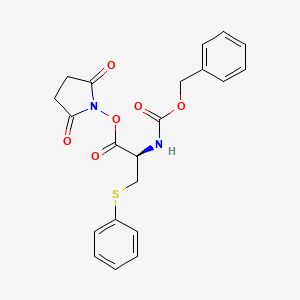
1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with a pyridine ring and a methylpyrrolidine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine derivative, which is then coupled with a piperazine derivative. The key steps include:
-
Formation of the Pyridine Derivative:
- Starting with 2-bromo-5-chloropyridine, a Grignard reaction is performed using methylmagnesium bromide to introduce the methyl group at the 5-position.
- The resulting intermediate is then reacted with 1-methylpyrrolidine under basic conditions to form the desired pyridine derivative.
-
Coupling with Piperazine:
- The pyridine derivative is then coupled with 1-methylpiperazine using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions: 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any present nitro groups or other reducible functionalities.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Alkylated or arylated derivatives.
科学的研究の応用
1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The exact pathways would depend on the specific biological context and the modifications made to the compound.
類似化合物との比較
1-Methyl-4-(2-pyridyl)piperazine: Lacks the methylpyrrolidine moiety, which may affect its binding affinity and specificity.
4-(2-Pyridyl)piperazine: Similar core structure but without the methyl groups, potentially leading to different pharmacokinetic properties.
1-Methyl-4-(3-pyridyl)piperazine: Positional isomer with the pyridine ring attached at a different position, which can influence its biological activity.
Uniqueness: 1-Methyl-4-(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to the presence of both the methylpyrrolidine and piperazine rings, which can confer specific binding properties and biological activities not seen in simpler analogs. This structural complexity allows for a diverse range of interactions with biological targets, making it a valuable scaffold in drug discovery.
特性
分子式 |
C15H24N4 |
|---|---|
分子量 |
260.38 g/mol |
IUPAC名 |
1-methyl-4-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine |
InChI |
InChI=1S/C15H24N4/c1-17-8-10-19(11-9-17)15-6-5-13(12-16-15)14-4-3-7-18(14)2/h5-6,12,14H,3-4,7-11H2,1-2H3 |
InChIキー |
QWCOKQBOPGXDAF-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NC=C(C=C2)C3CCCN3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Quinoline, 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-, phosphate](/img/structure/B11819201.png)






![2-Amino-3-[3-(2-amino-3-hydroxypropyl)phenyl]propan-1-ol dihydrochloride](/img/structure/B11819235.png)
